N-[(1-ethylpyrazol-4-yl)methyl]-6-methyl-1,1-dioxo-1,4-thiazepane-4-carboxamide
Description
N-[(1-ethylpyrazol-4-yl)methyl]-6-methyl-1,1-dioxo-1,4-thiazepane-4-carboxamide is a complex organic compound that features a pyrazole ring, a thiazepane ring, and a carboxamide group
Properties
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-6-methyl-1,1-dioxo-1,4-thiazepane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4O3S/c1-3-17-9-12(7-15-17)6-14-13(18)16-4-5-21(19,20)10-11(2)8-16/h7,9,11H,3-6,8,10H2,1-2H3,(H,14,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPOCGJLAUYAMCC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)CNC(=O)N2CCS(=O)(=O)CC(C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.41 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethylpyrazol-4-yl)methyl]-6-methyl-1,1-dioxo-1,4-thiazepane-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and thiazepane intermediates. The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by alkylation with ethyl iodide. The thiazepane ring is formed by the cyclization of a suitable precursor, such as a β-amino thiol, under acidic conditions. The final step involves the coupling of the pyrazole and thiazepane intermediates with a carboxamide group, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization steps and the development of more efficient purification methods, such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethylpyrazol-4-yl)methyl]-6-methyl-1,1-dioxo-1,4-thiazepane-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazepane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are common reducing agents.
Substitution: Electrophilic reagents like bromine or nitronium tetrafluoroborate (NO2BF4) can be used for substitution reactions on the pyrazole ring.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials with specific properties, such as conductivity or stability.
Mechanism of Action
The mechanism of action of N-[(1-ethylpyrazol-4-yl)methyl]-6-methyl-1,1-dioxo-1,4-thiazepane-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can bind to the active site of enzymes, inhibiting their activity. The thiazepane ring can interact with receptor proteins, modulating their function. These interactions can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-methylpyrazol-4-yl)methyl]-6-methyl-1,1-dioxo-1,4-thiazepane-4-carboxamide
- N-[(1-ethylpyrazol-4-yl)methyl]-6-methyl-1,1-dioxo-1,4-thiazepane-4-carboxylate
Uniqueness
N-[(1-ethylpyrazol-4-yl)methyl]-6-methyl-1,1-dioxo-1,4-thiazepane-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the pyrazole and thiazepane rings allows for versatile interactions with various molecular targets, making it a valuable compound for research and development in multiple fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
